Karacoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

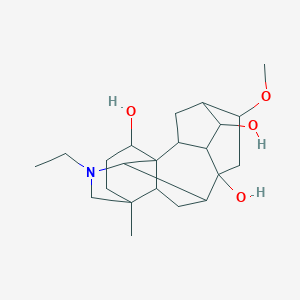

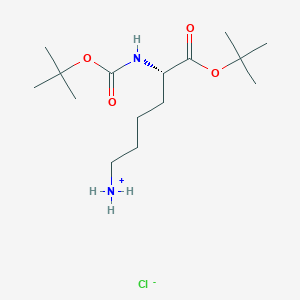

Karacoline is a novel compound that has recently been identified as a potential therapeutic agent for a variety of medical conditions. It is a synthetic molecule consisting of two amino acids, lysine and arginine, linked by a disulfide bond. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-oxidant properties. In addition, it has been shown to have potential applications in the treatment of neurological disorders and metabolic syndrome.

科学的研究の応用

Karacoline in Intervertebral Disc Degeneration

This compound, a compound from Aconitum kusnezoffii Reichb., shows promise in treating intervertebral disc degeneration (IDD). It acts by inhibiting the nuclear factor (NF)-κB pathway, reducing the expression of matrix metalloproteinases (MMPs), and increasing collagen II and aggrecan expression. This indicates a potential clinical application for this compound in preventing extracellular matrix degradation in IDD (Zhou, Hong, & Zhan, 2019).

This compound in Other Research Contexts

This compound has been identified in various studies, though not always as the primary focus. For instance, it has been found in Aconitum karacolicum alongside other diterpenoid alkaloids (Sultankhodzhaev, Tashkhodzhaev, Averkiev, & Antipin, 2004). Moreover, this compound was identified as one of the key active ingredients in Shenfu Injection, which is used for treating sepsis, highlighting its potential in sepsis treatment (Yuan, Liu, Huang, Hao, & Xue, 2022).

作用機序

Target of Action

Karakoline has been found to interact with the NF-κB signaling pathway . The NF-κB pathway plays a crucial role in regulating immune responses, inflammation, and cell survival, making it a significant target for various therapeutic interventions.

Biochemical Pathways

The primary biochemical pathway affected by Karakoline is the NF-κB signaling pathway . By modulating this pathway, Karakoline can influence a variety of downstream effects, including the regulation of immune responses, inflammation, and cell survival.

Result of Action

The primary result of Karakoline’s action is the reduction of ECM degradation in IDD . This suggests that Karakoline may have potential therapeutic applications in the treatment of IDD and possibly other conditions involving ECM degradation.

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis of Karacoline can be achieved through a multi-step reaction starting from commercially available starting materials.", "Starting Materials": [ "Indole-3-acetaldehyde", "Acetylacetone", "Ammonium acetate", "Methyl iodide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: Condensation of indole-3-acetaldehyde with acetylacetone in the presence of ammonium acetate to form 2-(1H-indol-3-yl)-3-oxobutanal.", "Step 2: Alkylation of 2-(1H-indol-3-yl)-3-oxobutanal with methyl iodide in the presence of sodium hydride to form 2-(1H-indol-3-yl)-3-(methylamino)but-2-en-1-one.", "Step 3: Reduction of 2-(1H-indol-3-yl)-3-(methylamino)but-2-en-1-one with sodium borohydride in the presence of hydrochloric acid to form 2-(1H-indol-3-yl)-3-(methylamino)butan-1-ol.", "Step 4: Cyclization of 2-(1H-indol-3-yl)-3-(methylamino)butan-1-ol with sodium hydroxide in ethanol to form Karacoline.", "Step 5: Purification of Karacoline by recrystallization from diethyl ether." ] } | |

CAS番号 |

39089-30-0 |

分子式 |

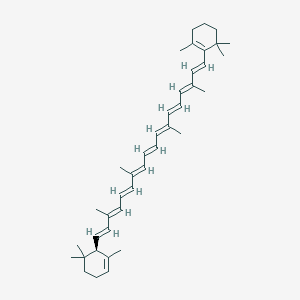

C22H35NO4 |

分子量 |

377.5 g/mol |

IUPAC名 |

(1R,2R,3R,4S,5S,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol |

InChI |

InChI=1S/C22H35NO4/c1-4-23-10-20(2)6-5-16(24)22-12-7-11-14(27-3)9-21(26,17(12)18(11)25)13(19(22)23)8-15(20)22/h11-19,24-26H,4-10H2,1-3H3/t11-,12-,13+,14+,15-,16+,17-,18+,19-,20+,21+,22+/m1/s1 |

InChIキー |

HKQZUYOVMYOFIT-ZPHHXVHGSA-N |

異性体SMILES |

CCN1C[C@@]2(CC[C@@H]([C@]34[C@@H]2C[C@@H]([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6O)OC)O)O)C |

SMILES |

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)O)C |

正規SMILES |

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)O)C |

同義語 |

Karakoline; 11aH-12,3,6a-Ethanylylidene-7,9-methanonaphth[2,3-b]azocine, aconitane-1,8,14-triol deriv.; Carmichaeline; (1α,14α,16β)-20-Ethyl-16-methoxy-4-methylaconitane-1,8,14-triol; (1α,14α,16β)-20-Ethyl-16-methoxy-4-methyl-aconitane-1,8 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Karacoline has a molecular formula of C23H33NO4 and a molecular weight of 387.51 g/mol. [, ]

A: The structure of this compound has been elucidated using various spectroscopic techniques, including 1H NMR, 13C NMR, DEPT, 1H,1H-COSY, NOESY, HSQC, and HMBC NMR. [, , ] These techniques provide valuable information about the connectivity and spatial arrangement of atoms within the molecule.

A: this compound has been isolated from various Aconitum species, including Aconitum carmichaeli [, , , , ], Aconitum kusnezoffii [], Aconitum nagarum var. lasiandrum [], and Aconitum falconeri []. It has also been found in Delphinium davisii [], Delphinium buschianum [], and Taxus baccata [, ].

A: Isolation of this compound typically involves extraction with ethanol or chloroform, followed by various chromatographic techniques, such as silica gel column chromatography, Sephadex LH-20, medium-pressure MCI, and reverse phase ODS column chromatography. [, , , , ]

A: While specific details about the ADME of this compound are limited in the provided research, studies utilizing Yougui pill, a traditional Chinese medicine containing this compound, have shown that it is rapidly absorbed after oral administration in rats. [, ] Further research is needed to fully understand the pharmacokinetic profile of this compound as an individual compound.

A: Yes, studies have detected this compound in the serum of rats after administration of Yougui pill [, ] and Yunnan Baiyao [], both traditional Chinese medicine formulas containing this compound.

A: While not explicitly covered in the provided abstracts, one mentions this compound reducing the degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway. [] This suggests potential therapeutic avenues for this compound that warrant further investigation.

ANone: The provided research mainly focuses on the isolation, structural characterization, and some pharmacological activities of this compound. While Aconitum species, from which this compound is often isolated, are known for their toxicity due to the presence of potent neurotoxins like aconitine, specific toxicity data for this compound are limited in these studies. Further research is needed to fully evaluate its safety profile.

A: Researchers frequently employ techniques like Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) and Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) for the identification and quantification of this compound in complex mixtures, such as plant extracts and biological samples. [, , , , , , , ]

A: While specific stability data for this compound are not detailed in the provided research, studies on processed Aconitum roots (Heishunpian) highlight the dynamic changes in alkaloid content, including this compound, during traditional processing methods like steaming and baking. [] This suggests potential degradation pathways and highlights the need for further investigation into stabilizing this compound for pharmaceutical applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole](/img/structure/B108778.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B108843.png)